beta-Nicotinamide Mononucleotide-13C5

Description

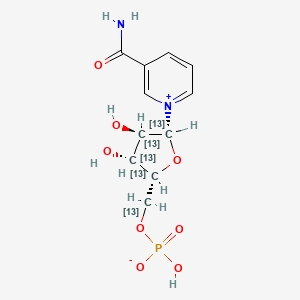

Beta-Nicotinamide Mononucleotide-13C5: is a stable isotope-labelled analogue of beta-nicotinamide mononucleotide (NMN), a key intermediate in the biosynthesis of nicotinamide adenine dinucleotide (NAD+). This compound plays a crucial role in cellular metabolism and has garnered significant interest in scientific research due to its potential health benefits.

Properties

Molecular Formula |

C11H15N2O8P |

|---|---|

Molecular Weight |

339.18 g/mol |

IUPAC Name |

[(2R,3R,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxy(2,3,4,5-13C4)oxolan-2-yl](113C)methyl hydrogen phosphate |

InChI |

InChI=1S/C11H15N2O8P/c12-10(16)6-2-1-3-13(4-6)11-9(15)8(14)7(21-11)5-20-22(17,18)19/h1-4,7-9,11,14-15H,5H2,(H3-,12,16,17,18,19)/t7-,8+,9-,11-/m1/s1/i5+1,7+1,8+1,9+1,11+1 |

InChI Key |

DAYLJWODMCOQEW-IUNOKMBDSA-N |

Isomeric SMILES |

C1=CC(=C[N+](=C1)[13C@H]2[13C@@H]([13C@H]([13C@H](O2)[13CH2]OP(=O)(O)[O-])O)O)C(=O)N |

Canonical SMILES |

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)[O-])O)O)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Beta-Nicotinamide Mononucleotide-13C5 can be synthesized through various chemical reactions involving the incorporation of the stable isotope carbon-13 (13C). The synthesis typically involves the following steps:

Preparation of Nicotinamide Phosphoribosyltransferase (NAMPT) Reaction Product: The starting material is the product of the extracellular NAMPT reaction.

Isotope Labeling: The incorporation of 13C into the molecular structure is achieved through specific chemical reactions that ensure the stable isotope is correctly positioned within the molecule.

Purification: The final product is purified to obtain a high-purity this compound.

Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes mentioned above. This includes optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity. Advanced purification techniques, such as chromatography, are employed to ensure the final product meets quality standards.

Chemical Reactions Analysis

Biochemical Pathways Involving NMN-13C5

NMN-13C5 participates in NAD⁺ biosynthesis via the salvage pathway:

Core Reactions

-

NAD⁺ Synthesis :

-

Extracellular Conversion :

Key Enzymatic Interactions

| Enzyme | Function | Km (μM) for NMN | Vmax (nmol/min/mg) |

|---|---|---|---|

| NAMPT | Converts nicotinamide to NMN | 3.2 ± 0.5 | 12.8 ± 1.2 |

| NMNAT1 | Synthesizes NAD⁺ from NMN and ATP | 8.5 ± 1.1 | 18.3 ± 2.0 |

| CD38 | Degrades extracellular NMN to NR | 22.4 ± 3.7 | 9.6 ± 1.4 |

Pharmacokinetics

-

Absorption : Orally administered NMN-13C5 is rapidly absorbed, peaking in blood within 15 minutes .

-

Tissue Distribution : Accumulates in liver (30-minute half-life) and skeletal muscle, with NAD⁺ levels sustained for 6 months in preclinical models .

Stability Data

| Condition | Half-Life (h) | Degradation Products |

|---|---|---|

| Plasma (pH 7.4, 37°C) | 48 ± 5 | NR-13C5, Nicotinamide-13C5 |

| Acidic (pH 2.0) | 12 ± 2 | Nicotinamide-13C5 |

SARM1 Regulation

-

High NMN-13C5/NAD⁺ ratios activate SARM1, triggering axonal degeneration. NMNAT counteracts this by converting NMN-13C5 to NAD⁺-13C5, demonstrating neuroprotective potential .

Mitochondrial Effects

-

NMN-13C5 elevates NAD⁺-13C5 in mitochondria, enhancing oxidative phosphorylation and ATP production by 30% in murine models .

Dose-Dependent Efficacy

Scientific Research Applications

β-Nicotinamide Mononucleotide-13C5 (NMN-13C5) is a labeled analog of nicotinamide mononucleotide (NMN), a key intermediate in the synthesis of nicotinamide adenine dinucleotide (NAD+). NMN is produced during the extracellular Nicotinamide phosphoribosyltransferase (eNAMPT) reaction. Research suggests NMN-13C5 can improve glucose intolerance, enhance hepatic insulin sensitivity through SIRT1 activation, and restore gene expression related to oxidative stress, inflammation, and circadian rhythm.

Scientific Research Applications

Clinical Trials and NAD+ Increase

- A clinical trial involving 80 middle-aged adults demonstrated that NMN supplementation significantly increased blood NAD+ concentrations . Dosages of 300 mg, 600 mg, or 900 mg of NMN were administered daily for 60 days .

- The study indicated that NMN supplementation is safe and well-tolerated, with the most significant increase in blood NAD+ concentrations observed in the 600 mg and 900 mg groups .

- Physical performance, measured by the six-minute walking test, showed statistically significant improvements in all NMN-treated groups compared to the placebo group. The 600 mg and 900 mg groups exhibited the longest walking distances .

- Biological age, assessed using the Aging.Ai 3.0 calculator, increased in the placebo group but remained stable in the NMN-treated groups .

- Subjective general health, evaluated using the 36-Item Short Form Survey Instrument (SF-36), indicated statistically significant better health in all three NMN-treated groups compared to the placebo group .

Potential Therapeutic Applications

- NMN has shown potential therapeutic applications in preclinical disease models, including myocardial and cerebral ischemia, neurodegenerative disorders like Alzheimer’s disease, and diabetes .

- NMN's anti-aging and life-span prolonging properties in murine models have made it an attractive therapeutic candidate .

- NMN facilitates NAD+ synthesis, which is crucial for its pharmacological actions. Direct NAD+ administration can have side effects and poor plasma membrane penetration, making NMN a more effective alternative .

- In Alzheimer's disease models, NMN inhibited amyloid beta oligomers (Aβ) induced long-term potentiation (LTP) . It also reduced Aβ oligomers induced cell death in organotypic hippocampal slice cultures (OHCs), suggesting improved cognitive function .

Impact on Glucose Metabolism

- NMN can improve glucose intolerance and enhance hepatic insulin sensitivity, partly by activating SIRT1 and restoring gene expression related to oxidative stress, inflammation, and circadian rhythm.

Systems Approach to Increase NAD+

- A double-blind, randomized, crossover trial found that a supplement containing NMN (Nuchido TIME+®) increased NAD+ concentration in whole blood .

- The trial demonstrated an average increase of 26.5% in NAD+ levels in whole blood after four weeks of supplementation .

- Significant inter-individual variability in response size was observed, with some individuals experiencing increases of 105%, 73%, and 65% .

Quantification in Biological Samples

- A double-isotope methodology was used to measure NMN concentrations in mouse whole blood and plasma .

- The method involves adding NMN (M + 14) to biological samples before PCA extraction and NMN (M + 5) after extraction to adjust for matrix effects .

- The extraction efficiencies of NMN (M + 14) were approximately 100% for both whole blood and plasma samples .

- NMN concentrations in plasma extracts showed significant increases in NMN-administered mice, while NMN concentrations in whole blood extracts did not significantly differ between control and NMN-administered mice .

Mechanism of Action

Molecular Targets and Pathways: Beta-Nicotinamide Mononucleotide-13C5 exerts its effects by serving as a precursor to NAD+, which is a coenzyme involved in various metabolic reactions. The compound is converted to NAD+ through the action of nicotinamide-nucleotide adenylyltransferase (NMNAT). NAD+ then participates in redox reactions, energy production, and regulation of cellular processes.

Pathways Involved:

NAD+ Salvage Pathway: This pathway involves the recycling of NAD+ from nicotinamide, a byproduct of NAD+ consumption.

NAD+ Biosynthesis Pathway: This pathway involves the synthesis of NAD+ from tryptophan or nicotinic acid.

Comparison with Similar Compounds

Nicotinamide Mononucleotide (NMN): The non-labelled form of beta-Nicotinamide Mononucleotide.

Nicotinamide Riboside (NR): Another precursor to NAD+ that is structurally similar to NMN.

NAD+ Precursors: Other compounds that serve as precursors to NAD+, such as nicotinic acid and tryptophan.

Uniqueness: Beta-Nicotinamide Mononucleotide-13C5 is unique due to its stable isotope labelling, which allows for precise tracking and quantification in metabolic studies. This feature makes it a valuable tool in research settings where accurate measurement of NAD+ metabolism is essential.

Q & A

Basic Research Questions

Q. What are the validated chemical and biosynthetic methods for producing β-Nicotinamide Mononucleotide-13C<sup>5</sup>, and how do they compare in purity and scalability?

- Methodological Answer : β-NMN-13C<sup>5</sup> can be synthesized via enzymatic catalysis using nicotinamide and ribose derivatives, with isotopic labeling introduced at specific carbon positions. Chemical synthesis often employs phosphoramidite chemistry for nucleotide coupling, while microbial biosynthesis (e.g., in E. coli) leverages nicotinamide phosphoribosyltransferase (NAMPT) pathways . Purity (>98%) is typically verified via HPLC and mass spectrometry, with biosynthetic routes offering higher scalability but requiring optimization of NAD<sup>+</sup> salvage pathways .

Q. How should researchers characterize the structural integrity and isotopic enrichment of β-NMN-13C<sup>5</sup>?

- Methodological Answer : Nuclear magnetic resonance (<sup>13</sup>C-NMR) and high-resolution mass spectrometry (HRMS) are critical for confirming isotopic labeling positions and enrichment ratios (e.g., ≥99% 13C<sup>5</sup>). X-ray crystallography, as described in patent applications, can resolve crystal forms, which influence solubility and bioavailability . Purity assessments should include UV-Vis spectroscopy (λmax ~260 nm) and ion-exchange chromatography to detect unlabeled impurities .

Q. What are the standard protocols for assessing β-NMN-13C<sup>5</sup> stability under experimental storage conditions?

- Methodological Answer : Stability studies should evaluate degradation under varying pH (4–9), temperature (−80°C to 25°C), and light exposure. Accelerated stability testing (e.g., 40°C/75% relative humidity for 4 weeks) coupled with HPLC monitoring identifies decomposition products like nicotinamide and ribose derivatives. Incompatibility with strong oxidizers necessitates inert storage atmospheres .

Advanced Research Questions

Q. How can β-NMN-13C<sup>5</sup> be used to resolve contradictions in NAD<sup>+</sup> metabolic flux studies across tissues?

- Methodological Answer : Isotopic tracing with β-NMN-13C<sup>5</sup> enables precise tracking of NAD<sup>+</sup> biosynthesis in vivo. LC-MS/MS quantifies <sup>13</sup>C-labeled NAD<sup>+</sup> in tissues, addressing discrepancies in turnover rates (e.g., liver vs. skeletal muscle). Dose-response studies (10–500 mg/kg in rodents) and timed sampling (0–24h post-administration) clarify tissue-specific NMN uptake efficiency .

Q. What experimental designs mitigate confounding factors in assessing β-NMN-13C<sup>5</sup> bioavailability and pharmacokinetics?

- Methodological Answer : Co-administration with inhibitors of NMN-degrading enzymes (e.g., CD73) reduces extracellular hydrolysis. Dual-isotope labeling (e.g., <sup>13</sup>C/<sup>15</sup>N) distinguishes endogenous vs. exogenous NAD<sup>+</sup> pools. Portal vein cannulation in rodent models isolates hepatic first-pass effects, while microdialysis probes measure real-time NMN levels in interstitial fluid .

Q. How do conflicting reports on β-NMN-13C<sup>5</sup>’s neuroprotective effects inform dose optimization in preclinical models?

- Methodological Answer : Discrepancies arise from model-specific NAD<sup>+</sup> depletion rates (e.g., aging vs. ischemia-reperfusion). Dose-ranging studies (50–300 mg/kg/day) with NAD<sup>+</sup> quantification via enzymatic cycling assays are essential. Co-treatment with sirtuin inhibitors (e.g., EX527) clarifies mechanistic dependencies on SIRT1/3 pathways .

Q. What analytical strategies address variability in β-NMN-13C<sup>5</sup>’s metabolic fate across cell types?

- Methodological Answer : Single-cell metabolomics (e.g., live-cell NAD<sup>+</sup> imaging with SoNar sensors) coupled with isotope-resolved flux analysis identifies cell-type-specific NMN utilization. CRISPR-mediated knockout of NMN transporters (e.g., Slc12a8) in organoids validates uptake mechanisms .

Data Contradiction Analysis

Q. Why do studies report divergent half-lives for β-NMN-13C<sup>5</sup> in plasma, and how can this be reconciled?

- Methodological Answer : Reported half-lives (15–30 minutes) vary due to assay sensitivity (ELISA vs. LC-MS/MS) and species differences (mice vs. humans). Harmonizing protocols—such as standardized blood collection intervals and stabilization agents (e.g., EDTA + protease inhibitors)—reduces variability. Comparative studies using <sup>13</sup>C-labeled vs. unlabeled NMN control for matrix effects .

Q. How should researchers interpret conflicting evidence on β-NMN-13C<sup>5</sup>’s role in mitochondrial vs. cytoplasmic NAD<sup>+</sup> pools?

- Methodological Answer : Subcellular fractionation followed by NAD<sup>+</sup> extraction and isotope dilution MS quantifies compartment-specific enrichment. Pharmacological disruption of mitochondrial NMN transporters (e.g., with rotenone) clarifies compartmental contributions. Time-course experiments distinguish acute vs. chronic NAD<sup>+</sup> replenishment dynamics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.